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molecular formula C9H11NO3 B2732107 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid CAS No. 1203544-02-8

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B2732107
M. Wt: 181.191
InChI Key: FRMULVSYTSBJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598164B2

Procedure details

To methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (225 mg) was added NaOH (550 μL of 25% w/w, 4.3 mmol) and water (0.6 mL). The mixture was rapidly stirred and heated at 50° C. for 1 h. The mixture was cooled, acidified to pH 2 with 6N aq. HCl and the solids collected, rinsing with water and ACN (2×). The solid was dried in vacuo to give 1-isopropyl-2-oxo-pyridine-4-carboxylic acid as a white solid. ESI-MS m/z calc 181.2. found 182.3 (M−1)−. Retention time: 0.86 minutes (3 min run).
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
550 μL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:9]=[CH:8][C:7]([C:10]([O:12]C)=[O:11])=[CH:6][C:5]1=[O:14])([CH3:3])[CH3:2].[OH-].[Na+].Cl>O>[CH:1]([N:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][C:5]1=[O:14])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
225 mg
Type
reactant
Smiles
C(C)(C)N1C(C=C(C=C1)C(=O)OC)=O
Name
Quantity
550 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solids collected
WASH
Type
WASH
Details
rinsing with water and ACN (2×)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(C=C(C=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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